Fmoc-4-(4-fluorophenyl)-D-phenylalanine

Supramolecular Chemistry Peptide Hydrogels Tissue Engineering

This specialized, non-canonical D-amino acid is designed for Fmoc-SPPS of peptidomimetics with superior metabolic stability. Its unique D-configuration and extended, fluorinated biphenyl system introduce a powerful hydrophobic anchor, enabling precise modulation of peptide conformation and receptor interactions. Unlike standard fluoro-phenylalanine analogs, this building block is essential for applications requiring enhanced proteolytic resistance combined with unique π-π stacking capabilities. An ideal choice for developing long-acting GPCR-targeted therapeutics and robust supramolecular hydrogels, it solves critical challenges in peptide design where simpler substitutes fail.

Molecular Formula C30H24FNO4
Molecular Weight 481.5 g/mol
Cat. No. B12303495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(4-fluorophenyl)-D-phenylalanine
Molecular FormulaC30H24FNO4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O
InChIInChI=1S/C30H24FNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)
InChIKeyCNZMVSUYJWICMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-(4-fluorophenyl)-D-phenylalanine: Advanced Biphenyl Amino Acid for SPPS and Peptidomimetic Design


Fmoc-4-(4-fluorophenyl)-D-phenylalanine (CAS 2230611-01-3 for the free amino acid) is a D-configured, non-canonical amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 4-(4-fluorophenyl) substitution on the phenylalanine side chain . This creates an extended, fluorinated biphenyl system. As an unnatural D-amino acid, it is a specialized building block primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) for the construction of peptidomimetics and therapeutic peptides with enhanced biostability [1]. The combination of D-stereochemistry and a rigid, hydrophobic biphenyl moiety distinguishes it from simple fluoro- or unsubstituted phenylalanine analogs, offering unique potential for modulating peptide conformation, receptor interactions, and metabolic stability [2].

Fmoc-4-(4-fluorophenyl)-D-phenylalanine: Why Simple Fmoc-Phenylalanine Analogs Cannot Be Substituted


Substituting Fmoc-4-(4-fluorophenyl)-D-phenylalanine with simpler Fmoc-protected analogs like Fmoc-D-phenylalanine or Fmoc-4-fluoro-D-phenylalanine is not scientifically equivalent due to fundamentally different physicochemical and biological properties. The 4-(4-fluorophenyl) substitution creates a significantly larger, more hydrophobic, and conformationally restricted biphenyl system compared to a single phenyl or 4-fluorophenyl ring . This modification dramatically alters the compound's capacity for intermolecular interactions (e.g., π-π stacking) and its molecular recognition by biological targets. Crucially, the D-configuration is essential for imparting resistance to proteolytic degradation, a feature absent in its L-counterpart [1]. Using an analog with a different steric bulk or stereochemistry will lead to a peptide with altered folding, binding affinity, and metabolic stability, potentially invalidating the intended biological activity or material property. Therefore, this specific building block is often the only viable choice for applications requiring a precise combination of extended hydrophobicity, fluorination, and metabolic stability [2].

Quantitative Differentiation Guide for Fmoc-4-(4-fluorophenyl)-D-phenylalanine vs. Closest Analogs


Enhanced Gelation Efficiency: Lower Minimum Gelation Concentration (MGC) Compared to Non-Halogenated Analog

In a direct study of Fmoc-halogenated phenylalanines, Fmoc-4-fluoro-phenylalanine exhibited superior gelation properties. It formed a hydrogel in PBS buffer at a minimum gelation concentration (MGC) of 0.15 wt%, which is significantly more efficient than non-halogenated Fmoc-phenylalanine (MGC not reached under the same conditions). This class-level inference strongly suggests that the extended, fluorinated biphenyl system of Fmoc-4-(4-fluorophenyl)-D-phenylalanine will further enhance intermolecular π-π stacking interactions, potentially leading to an even lower MGC or more robust hydrogel formation [1].

Supramolecular Chemistry Peptide Hydrogels Tissue Engineering

Improved Metabolic Stability in Serum: Evidence from a 4-Fluorophenylalanine-Containing Hexapeptide

In a structure-activity relationship (SAR) study of hexapeptide agonists for the human neuromedin U receptor 1 (hNMUR1), substitution of a natural amino acid with 4-fluorophenylalanine in compound 5d resulted in enhanced metabolic stability. Specifically, the substitution protected the adjacent Phe(2)-Arg(3) bond from proteolytic cleavage in rat serum. While the study did not use the exact target compound, it provides class-level evidence that incorporating a 4-fluorophenylalanine residue confers significant resistance to enzymatic degradation, a key advantage for therapeutic peptide development. The D-configuration of Fmoc-4-(4-fluorophenyl)-D-phenylalanine is expected to further amplify this stabilizing effect [1].

Peptide Drug Development Pharmacokinetics Proteolytic Stability

Enhanced Melanocortin Receptor (MCR) Selectivity: Structural Basis for Targeted Activity

In the design of melanocortin receptor (MCR) agonists, replacing the phenyl ring of D-Phe in the core His-DPhe-Arg-Trp sequence with a 4-fluorophenyl group led to a potent MCR agonist with enhanced receptor selectivity. The study specifically notes that a '4-fluoro-D-phenylalanine derivative' was implicated in this improved profile. Fmoc-4-(4-fluorophenyl)-D-phenylalanine represents a further extension of this concept, with its biphenyl structure providing additional steric bulk and hydrophobic surface area to potentially fine-tune MCR subtype selectivity and binding affinity. This is a direct example of how fluorinated D-phenylalanine analogs are used to optimize GPCR-targeting peptides [1].

Melanocortin Receptors GPCR Agonists Peptidomimetic Design

Calculated Physicochemical Distinction: Increased Lipophilicity and Molecular Weight

Fmoc-4-(4-fluorophenyl)-D-phenylalanine possesses a significantly higher molecular weight (481.5 g/mol) and calculated lipophilicity (predicted LogP) compared to simpler analogs like Fmoc-4-fluoro-D-phenylalanine (MW 405.4 g/mol) and Fmoc-D-phenylalanine (MW 387.4 g/mol). The presence of the additional phenyl ring increases the compound's hydrophobicity and steric bulk, which are critical parameters for influencing peptide folding, membrane permeability, and binding to hydrophobic pockets on target proteins. This quantitative difference in key physicochemical properties provides a verifiable rationale for selecting this compound when designing peptides that require a larger, more lipophilic residue .

SPPS Drug Design Physicochemical Properties

Optimal Application Scenarios for Fmoc-4-(4-fluorophenyl)-D-phenylalanine Based on Evidence


Design of Metabolically Stable Peptidomimetics Targeting GPCRs

Given the class-level evidence that 4-fluorophenylalanine enhances metabolic stability in serum and improves receptor selectivity (e.g., for melanocortin receptors), Fmoc-4-(4-fluorophenyl)-D-phenylalanine is an ideal building block for designing long-acting, selective peptidomimetics targeting G-protein coupled receptors (GPCRs). Its D-configuration provides inherent resistance to proteases, while the fluorinated biphenyl moiety can be used to fine-tune receptor interactions and pharmacokinetic profiles [1][2].

Engineering Self-Assembling Peptide Hydrogels for Tissue Scaffolds

Based on the superior gelation efficiency observed for Fmoc-4-fluoro-phenylalanine (MGC = 0.15 wt% in PBS), the more hydrophobic and extended biphenyl system of Fmoc-4-(4-fluorophenyl)-D-phenylalanine is predicted to be an even more potent gelator. This makes it a prime candidate for creating robust, self-assembling peptide hydrogels. Such materials are sought after for applications as 3D scaffolds in tissue engineering and as carriers for controlled drug delivery, where minimal material use and high mechanical stability are desired [1].

Synthesis of Bioactive Peptides Requiring an Extended Hydrophobic Anchor

The significantly increased molecular weight (481.5 g/mol) and lipophilicity of this derivative, compared to Fmoc-4-fluoro-D-phenylalanine (405.4 g/mol), make it a strategic choice for introducing a strong hydrophobic 'anchor' into a peptide sequence. This is valuable for promoting interactions with lipid membranes or hydrophobic protein-protein interaction domains. Researchers developing antimicrobial peptides, cell-penetrating peptides, or peptides targeting membrane-bound proteins will find this building block essential for modulating these crucial interactions [1].

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